1-Allylpiperazine

Description

The exact mass of the compound 1-Allylpiperazine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Allylpiperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Allylpiperazine including the price, delivery time, and more detailed information at info@benchchem.com.

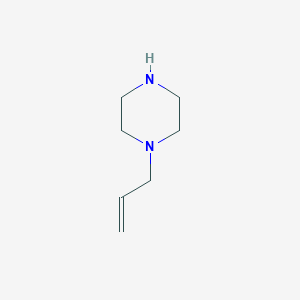

Structure

3D Structure

Properties

IUPAC Name |

1-prop-2-enylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2/c1-2-5-9-6-3-8-4-7-9/h2,8H,1,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWAQJGHGPPDZSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40355566 | |

| Record name | 1-Allylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13961-36-9 | |

| Record name | 1-Allylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Allylpiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Allylpiperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis methods for 1-Allylpiperazine, a valuable building block in the development of novel therapeutics. The document details various synthetic pathways, including direct N-alkylation, strategies involving protecting groups, and reductive amination. Experimental protocols, quantitative data, and reaction pathway visualizations are presented to facilitate practical application in a research and development setting.

Direct N-Alkylation of Piperazine

The most straightforward approach to synthesizing 1-Allylpiperazine is the direct N-alkylation of piperazine with an allyl halide, typically allyl bromide. A key challenge in this method is controlling the degree of alkylation to favor the desired mono-allylated product over the di-allylated byproduct. One effective strategy to achieve mono-alkylation is to use an excess of piperazine or to perform the reaction under acidic conditions where piperazine exists as its monoprotonated salt, reducing the nucleophilicity of the second nitrogen atom.

Experimental Protocol: Mono-alkylation via in situ Salt Formation

This protocol is adapted from a general method for the N-monoalkylation of piperazine.[1]

Materials:

-

Piperazine hexahydrate

-

Allyl bromide

-

Hydrochloric acid (11.5 N)

-

Ethanol

-

Sodium hydroxide solution (5 N)

-

Dichloromethane

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperazine hexahydrate (0.2 mol) in ethanol (80 mL).

-

To the stirred solution, add 11.5 N hydrochloric acid (0.1 mol) dropwise to form the monopiperazinium salt in situ.

-

Cool the mixture to 20°C in an ice bath.

-

Slowly add allyl bromide (0.1 mol) to the reaction mixture.

-

Stir the reaction mixture at room temperature for 2 hours, followed by heating at 70°C for an additional 30 minutes.

-

After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.

-

Make the residue basic by the addition of 5 N sodium hydroxide solution until a pH of >10 is achieved.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude 1-Allylpiperazine.

-

Purify the product by fractional distillation.

Quantitative Data for N-Alkylation of Piperazine (Analogous Reactions)

| Alkylating Agent | Base/Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| o-Methylbenzyl bromide | HCl | Ethanol | 20 -> 70 | 2.5 | 89 | [1] |

| n-Amyl bromide | HCl | Ethanol | 20 -> 70 | 1.5 | 64 | [1] |

| β-Phenethyl bromide | HCl | Ethanol | 20 -> 70 | 2.5 | 56 | [1] |

Note: The yields presented are for analogous N-alkylation reactions described in the cited patent and may vary for the synthesis of 1-Allylpiperazine.

Synthesis via Protected Piperazine

To circumvent the issue of di-alkylation, a common and highly effective strategy is to use a mono-protected piperazine derivative, such as N-acetylpiperazine or N-Boc-piperazine. This approach involves a two-step sequence: N-alkylation of the protected piperazine followed by deprotection to yield the mono-substituted product.

Using N-Acetylpiperazine

This method involves the alkylation of commercially available N-acetylpiperazine, followed by acidic hydrolysis of the acetyl group.

This protocol is based on a general procedure for the synthesis of N-alkylpiperazines.[2]

Step 1: N-Allyl-N'-Acetylpiperazine Synthesis

Materials:

-

N-Acetylpiperazine

-

Allyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

Procedure:

-

To a mechanically stirred suspension of anhydrous potassium carbonate (0.195 mol) and N-acetylpiperazine (0.156 mol) in anhydrous acetone, add allyl bromide (0.172 mol).

-

Reflux the reaction mixture overnight.

-

Cool the mixture to room temperature and remove the inorganic salts by filtration.

-

Concentrate the filtrate under reduced pressure to obtain the crude N-allyl-N'-acetylpiperazine.

Step 2: Hydrolysis of N-Allyl-N'-Acetylpiperazine

Materials:

-

Crude N-allyl-N'-acetylpiperazine

-

Hydrochloric acid (concentrated)

Procedure:

-

Add the crude N-allyl-N'-acetylpiperazine to concentrated hydrochloric acid.

-

Reflux the mixture for 12 hours.

-

Cool the reaction mixture and make it basic by the addition of a saturated sodium hydroxide solution.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the 1-Allylpiperazine by fractional distillation.

Quantitative Data for N-Alkylation of N-Acetylpiperazine (Analogous Reactions)

| Alkylating Agent | Base | Solvent | Temperature | Time | Yield (%) (Alkylation Step) | Reference |

| n-Butyl bromide | K₂CO₃ | Acetone | Reflux | Overnight | 88 | [2] |

| n-Hexyl bromide | K₂CO₃ | Acetone | Reflux | Overnight | 90 | [2] |

| n-Octyl bromide | K₂CO₃ | Acetone | Reflux | Overnight | 71 | [2] |

Note: Yields are for the alkylation step with different alkyl bromides.

Using N-Boc-Piperazine

The use of N-Boc-piperazine is another robust method for ensuring mono-alkylation. The Boc (tert-butyloxycarbonyl) protecting group is stable under the basic conditions of alkylation and can be readily removed under acidic conditions.

Step 1: Synthesis of 1-Allyl-4-Boc-piperazine

Materials:

-

N-Boc-piperazine

-

Allyl bromide

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

In a round-bottom flask, dissolve N-Boc-piperazine (1.0 eq.) in DMF.

-

Add potassium carbonate (2.0 eq.).

-

Add allyl bromide (1.1 eq.) to the mixture at room temperature.

-

Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Step 2: Deprotection of 1-Allyl-4-Boc-piperazine

Materials:

-

1-Allyl-4-Boc-piperazine

-

Trifluoroacetic acid (TFA) or Hydrochloric acid in dioxane

-

Dichloromethane (DCM)

Procedure:

-

Dissolve 1-Allyl-4-Boc-piperazine in DCM.

-

Add an excess of TFA or a solution of HCl in dioxane.

-

Stir the mixture at room temperature for 1-2 hours.

-

Evaporate the solvent and excess acid under reduced pressure.

-

Dissolve the residue in water and basify with NaOH.

-

Extract the product with DCM, dry the organic layer, and concentrate to obtain 1-Allylpiperazine.

Reductive Amination

Reductive amination offers an alternative pathway to 1-Allylpiperazine, typically involving the reaction of piperazine (or a protected derivative) with an allyl aldehyde (e.g., acrolein) in the presence of a reducing agent. This method can be performed in a one-pot fashion.

Experimental Protocol: Reductive Amination of N-Boc-Piperazine

This protocol is a proposed adaptation based on the reductive amination of N-Boc-piperazine with cinnamaldehyde.[3]

Materials:

-

N-Boc-piperazine

-

Acrolein (or allyl aldehyde)

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM) or Isopropanol (IPA)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve N-Boc-piperazine (1.0 eq.) in DCM or IPA in a round-bottom flask under an inert atmosphere (e.g., argon).

-

Add acrolein (1.1 eq.) and stir the mixture at room temperature for 30 minutes to allow for iminium ion formation.

-

Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude 1-allyl-4-Boc-piperazine can then be deprotected as described in section 2.2.

Alternative Synthesis Methods

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis can significantly reduce reaction times and improve yields for N-alkylation reactions.[4][5][6][7][8] A solventless approach using a base such as cesium hydroxide under microwave irradiation could be a rapid and efficient method for the synthesis of 1-Allylpiperazine.[4]

Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) can facilitate the N-alkylation of piperazine under heterogeneous conditions (e.g., a solid-liquid or liquid-liquid system), often using milder reaction conditions and less expensive bases.[9][10][11][12] A typical PTC system might involve piperazine, allyl bromide, a solid base like potassium carbonate, and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) in a non-polar solvent.

Purification

The final purification of 1-Allylpiperazine, which is a liquid at room temperature, is typically achieved by fractional distillation under reduced pressure.[4][13][14][15][16] This technique is effective in separating the desired product from unreacted starting materials, byproducts, and high-boiling point impurities.

General Procedure for Fractional Distillation:

-

Set up a fractional distillation apparatus with a Vigreux column.

-

Place the crude 1-Allylpiperazine in the distillation flask with a stir bar.

-

Heat the flask gently in a heating mantle or oil bath.

-

Collect the fraction that distills at the boiling point of 1-Allylpiperazine (approximately 181-182 °C at atmospheric pressure, lower under vacuum).

Synthesis Pathway Diagrams

References

- 1. DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. reddit.com [reddit.com]

- 4. Purification [chem.rochester.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Microwave-assisted sequential one-pot protocol to benzothiadiazin-3-one-1,1-dioxides via a copper-catalyzed N-arylation strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. sciforum.net [sciforum.net]

- 10. phasetransfer.com [phasetransfer.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. chembam.com [chembam.com]

- 14. vlab.amrita.edu [vlab.amrita.edu]

- 15. Khan Academy [khanacademy.org]

- 16. youtube.com [youtube.com]

Spectroscopic Profile of 1-Allylpiperazine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Allylpiperazine (CAS No. 13961-36-9), a versatile building block in the synthesis of pharmaceuticals and other specialty chemicals. This document is intended for researchers, scientists, and drug development professionals, presenting key analytical data including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to aid in the identification, characterization, and quality control of this compound.

Chemical Structure and Properties

1-Allylpiperazine, also known as 1-(prop-2-en-1-yl)piperazine, possesses the molecular formula C₇H₁₄N₂ and a molecular weight of 126.20 g/mol .[1] It is a clear, colorless to pale yellow liquid at room temperature.[2] The structure features a piperazine ring N-substituted with an allyl group.

SMILES: C=CCN1CCNCC1[1] InChI: InChI=1S/C7H14N2/c1-2-5-9-6-3-8-4-7-9/h2,8H,1,3-7H2[1]

Spectroscopic Data

A complete set of spectroscopic data is crucial for the unambiguous identification and purity assessment of 1-Allylpiperazine. The following tables summarize the key spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and the chemical environment of each atom.

Table 1: ¹H NMR Spectroscopic Data for 1-Allylpiperazine

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| Data not available in search results |

Table 2: ¹³C NMR Spectroscopic Data for 1-Allylpiperazine

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: FT-IR Spectroscopic Data for 1-Allylpiperazine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available in search results |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Table 4: Mass Spectrometry Data for 1-Allylpiperazine

| m/z | Relative Intensity (%) | Assignment |

| Data not available in search results |

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented. Specific parameters may vary depending on the instrumentation used.

NMR Spectroscopy

A sample of 1-Allylpiperazine (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) and placed in an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

FT-IR Spectroscopy

The IR spectrum of 1-Allylpiperazine, a liquid, is typically obtained using the neat technique, where a thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr).[1] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used. The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

Mass Spectrometry

Mass spectra are typically acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The sample is injected into the GC, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer, where it is ionized (commonly by electron impact) and fragmented. The mass-to-charge ratios (m/z) of the resulting ions are detected and plotted against their relative abundance.

Spectroscopic Analysis Workflow

The general workflow for the spectroscopic analysis of a chemical compound like 1-Allylpiperazine is illustrated in the following diagram.

Caption: A flowchart illustrating the general workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Physical Properties of 1-Allylpiperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 1-Allylpiperazine (CAS: 13961-36-9), a versatile intermediate compound used in the synthesis of pharmaceuticals and agrochemicals.[1] The document details its boiling point and density, outlines standardized experimental protocols for their determination, and presents a logical workflow for physical property characterization.

Core Physical Properties of 1-Allylpiperazine

The boiling point and density are fundamental physical constants critical for the handling, purification, and application of 1-Allylpiperazine in a laboratory or industrial setting. These properties are summarized below.

| Physical Property | Value | Source |

| Boiling Point | 186 °C | Chem-Impex[1] |

| 181-182 °C | ChemicalBook[2] | |

| 181.0 to 182.0 °C | Thermo Scientific Chemicals[3] | |

| Density | 0.92 g/mL | Chem-Impex[1] |

| 0.902 g/mL (lit.) | ChemicalBook[2] | |

| 1.0000 g/mL | Thermo Scientific Chemicals[3] | |

| Molecular Formula | C₇H₁₄N₂ | PubChem[4] |

| Molecular Weight | 126.20 g/mol | PubChem[4] |

Experimental Protocols

Accurate determination of physical properties is paramount for substance identification and quality control. The following sections detail established methodologies for measuring the boiling point and density of liquid compounds like 1-Allylpiperazine.

Protocol 1: Determination of Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure, leading to the transition from liquid to gas.[5] Distillation and micro-reflux methods are commonly employed for this measurement.[6][7]

Methodology: Micro-Boiling Point Determination (Thiele Tube Method)

This method is advantageous as it requires a minimal amount of the sample (less than 0.5 mL).[8]

-

Sample Preparation: Fill a small test tube or melting point capillary tube (sealed at one end) to about half-full with 1-Allylpiperazine.

-

Capillary Inversion: Place a smaller, shorter capillary tube, open at both ends, into the sample tube in an inverted position (open end down).

-

Apparatus Assembly: Attach the sample tube to a thermometer using a small rubber band, ensuring the sample is level with the thermometer's bulb.

-

Heating: Insert the entire assembly into a Thiele tube containing high-boiling mineral oil, ensuring the sample is immersed in the oil.[8]

-

Observation: Gently heat the side arm of the Thiele tube with a micro-burner. As the temperature rises, air trapped in the inverted capillary will be expelled.[7] A continuous and rapid stream of bubbles will emerge from the capillary tube as the boiling point is approached and slightly exceeded.[8]

-

Measurement: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid is drawn back into the inverted capillary tube.[7][8] Record this temperature. It is crucial to also record the atmospheric pressure, as boiling point is pressure-dependent.[7]

Protocol 2: Determination of Density

Density is an intrinsic property defined as the mass of a substance per unit of volume (ρ = m/V).[9] It is typically measured in grams per milliliter (g/mL) or grams per cubic centimeter (g/cm³).

Methodology: Mass-Volume Measurement using a Graduated Cylinder

This is a straightforward method for determining the density of a liquid.[10]

-

Mass of Empty Cylinder: Place a clean, dry 10 mL or 25 mL graduated cylinder on a calibrated electronic balance and tare the balance to zero, or record the mass of the empty cylinder (m₁).[9]

-

Volume Measurement: Carefully pour a specific volume of 1-Allylpiperazine (e.g., 10.0 mL) into the graduated cylinder. Read the volume at the bottom of the meniscus with your eye level to the liquid's surface to avoid parallax error.[9][10]

-

Mass of Filled Cylinder: Place the graduated cylinder containing the liquid back on the balance and record the total mass (m₂).

-

Calculation:

-

Calculate the mass of the liquid: m_liquid = m₂ - m₁.

-

Calculate the density using the formula: ρ = m_liquid / V_liquid.[9]

-

-

Precision: For improved accuracy, the measurement should be repeated multiple times, and the average density should be calculated.[9][10] Ensure the temperature of the liquid is recorded, as density is temperature-dependent.

Logical Workflow Visualization

The following diagram illustrates a standardized workflow for the characterization and verification of a chemical substance's physical properties.

Caption: Workflow for Physical Property Determination and Verification.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 1-ALLYLPIPERAZINE | 13961-36-9 [chemicalbook.com]

- 3. 1-Allylpiperazine, 99% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. 1-Allylpiperazine | C7H14N2 | CID 806422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. phillysim.org [phillysim.org]

- 6. vernier.com [vernier.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide on the Solubility and Stability of 1-Allylpiperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 1-Allylpiperazine, a versatile building block in pharmaceutical synthesis. The information presented herein is intended to support researchers, scientists, and drug development professionals in formulation development, analytical method development, and ensuring the quality and shelf-life of 1-Allylpiperazine and its derivatives.

Physicochemical Properties of 1-Allylpiperazine

1-Allylpiperazine is a colorless to slightly yellow liquid with a characteristic amine odor. A summary of its key physicochemical properties is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₄N₂ | [1][2][3] |

| Molecular Weight | 126.20 g/mol | [1][2][3] |

| Appearance | Colorless to slightly yellow clear liquid | [2] |

| Boiling Point | 181-186 °C | [2][4] |

| Density | Approximately 0.902 - 0.92 g/mL | [2][4] |

| Refractive Index | Approximately 1.4830 (at 20°C) | [4] |

| Storage Conditions | Room temperature, in a dark place under an inert atmosphere. | [5] |

Solubility Profile

A qualitative summary of its expected solubility is presented below.

| Solvent | Expected Solubility | Rationale |

| Water | Soluble to Miscible | The presence of two nitrogen atoms capable of hydrogen bonding with water suggests good aqueous solubility. |

| Methanol, Ethanol, Isopropanol | Miscible | As polar protic solvents, they are expected to be fully miscible with 1-Allylpiperazine. |

| Acetone, Acetonitrile | Miscible | These polar aprotic solvents are generally good solvents for amines. |

| Toluene | Miscible | The non-polar allyl group and the carbon backbone of the piperazine ring suggest miscibility with aromatic hydrocarbons. |

| Hexane | Likely Soluble | While less polar than other organic solvents, some solubility is expected due to the non-polar allyl group. |

Experimental Protocol for Determining Solubility

A standardized method to quantitatively determine the solubility of 1-Allylpiperazine in various solvents involves the shake-flask method followed by a validated analytical technique such as High-Performance Liquid Chromatography (HPLC).

Objective: To determine the equilibrium solubility of 1-Allylpiperazine in selected solvents at a controlled temperature.

Materials:

-

1-Allylpiperazine (of known purity)

-

Selected solvents (e.g., water, methanol, ethanol, acetone, acetonitrile, toluene)

-

Volumetric flasks and pipettes

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE)

-

HPLC system with a suitable detector (e.g., UV or Mass Spectrometer)

-

Analytical balance

Procedure:

-

Prepare a series of saturated solutions by adding an excess amount of 1-Allylpiperazine to a known volume of each solvent in separate sealed flasks.

-

Place the flasks in an orbital shaker set at a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After shaking, allow the flasks to stand undisturbed for a sufficient time to allow undissolved material to settle.

-

Carefully withdraw a known volume of the supernatant from each flask using a pipette, ensuring no solid particles are transferred.

-

Filter the withdrawn sample through a syringe filter into a clean vial.

-

Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of 1-Allylpiperazine.

-

Calculate the solubility in units such as mg/mL or g/100 mL.

Stability Profile and Degradation Pathways

The stability of 1-Allylpiperazine is a critical parameter, particularly in the context of pharmaceutical development. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. While specific stability data for 1-Allylpiperazine is limited, potential degradation pathways can be predicted based on its functional groups: a tertiary amine, a piperazine ring, and an allyl group.

Forced Degradation Studies

Forced degradation studies are conducted under conditions more severe than accelerated stability testing to understand the degradation pathways and to develop stability-indicating analytical methods.

Summary of Potential Stability under Forced Degradation Conditions:

| Stress Condition | Expected Stability | Potential Degradation Products |

| Acidic Hydrolysis | Potential for degradation, especially at elevated temperatures. | Ring opening of the piperazine moiety, hydrolysis of the allyl group. |

| Basic Hydrolysis | Generally expected to be more stable than under acidic conditions. | Limited degradation expected. |

| Oxidative Degradation | Susceptible to oxidation. | N-oxide formation, products of allylic oxidation (e.g., acrolein, propenal), and ring oxidation products. |

| Thermal Degradation | Stable at recommended storage temperatures. Degradation may occur at elevated temperatures. | Products of radical-induced decomposition. |

| Photodegradation | Aliphatic amines generally do not absorb significant UV radiation in the tropospheric range, suggesting some photostability.[6] | Potential for radical-initiated degradation upon exposure to high-intensity light. |

Experimental Protocols for Forced Degradation Studies

The following are detailed methodologies for conducting forced degradation studies on 1-Allylpiperazine.

Objective: To evaluate the stability of 1-Allylpiperazine in acidic and basic solutions.

Procedure:

-

Prepare solutions of 1-Allylpiperazine in 0.1 N HCl and 0.1 N NaOH at a concentration of approximately 1 mg/mL.

-

Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each solution.

-

Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

-

Dilute the samples with a suitable solvent and analyze by a stability-indicating HPLC method to quantify the remaining 1-Allylpiperazine and detect any degradation products.

Objective: To assess the susceptibility of 1-Allylpiperazine to oxidation.

Procedure:

-

Prepare a solution of 1-Allylpiperazine in a suitable solvent (e.g., water or methanol) at a concentration of approximately 1 mg/mL.

-

Add a solution of hydrogen peroxide (e.g., 3% v/v) to the 1-Allylpiperazine solution.

-

Keep the solution at room temperature for a defined period (e.g., 24 hours), protected from light.

-

At specified time points, withdraw an aliquot and quench the reaction if necessary (e.g., by adding a reducing agent like sodium bisulfite).

-

Analyze the samples by a stability-indicating HPLC method.

Objective: To determine the stability of 1-Allylpiperazine when exposed to high temperatures.

Procedure:

-

Place a known amount of neat 1-Allylpiperazine in a sealed vial.

-

Expose the vial to a high temperature (e.g., 80°C) in a calibrated oven for a defined period (e.g., 7 days).

-

At the end of the exposure period, allow the sample to cool to room temperature.

-

Dissolve a known amount of the stressed sample in a suitable solvent.

-

Analyze the solution by a stability-indicating HPLC method.

Objective: To evaluate the stability of 1-Allylpiperazine upon exposure to light.

Procedure:

-

Prepare a solution of 1-Allylpiperazine in a suitable solvent (e.g., water or methanol) at a concentration of approximately 1 mg/mL.

-

Expose the solution to a controlled light source that provides both UV and visible light (e.g., as per ICH Q1B guidelines).

-

Simultaneously, keep a control sample in the dark at the same temperature.

-

At a specified time point, withdraw aliquots from both the exposed and control samples.

-

Analyze the samples by a stability-indicating HPLC method.

Visualizations

Experimental Workflow for Forced Degradation Studies

Caption: Workflow for forced degradation studies of 1-Allylpiperazine.

Potential Oxidative Degradation Pathway of 1-Allylpiperazine

Caption: Potential oxidative degradation pathways of 1-Allylpiperazine.

Conclusion

This technical guide provides an overview of the known and predicted solubility and stability characteristics of 1-Allylpiperazine. While quantitative experimental data remains limited in publicly accessible literature, the provided information on its physicochemical properties, inferred solubility, and potential degradation pathways, along with detailed experimental protocols, offers a valuable resource for professionals in the pharmaceutical industry. The successful development of drug products containing 1-Allylpiperazine or its derivatives will depend on rigorous experimental determination of these critical parameters.

References

The Versatility of the 1-Allylpiperazine Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperazine nucleus is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of clinically significant drugs.[1] Among its varied derivatives, the 1-allylpiperazine moiety offers a unique combination of a flexible linker and a reactive handle, making it a compelling scaffold for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of 1-allylpiperazine and its derivatives, focusing on their synthesis, diverse pharmacological activities, and the underlying structure-activity relationships that govern their biological effects.

Synthesis of 1-Allylpiperazine Derivatives

The synthesis of 1-allylpiperazine derivatives is most commonly achieved through the N-alkylation of a piperazine core. A general and robust method involves the nucleophilic substitution reaction between a piperazine derivative and an allyl halide, such as allyl bromide.

A general workflow for the synthesis of 1-allyl-4-arylpiperazine derivatives is depicted below. This process typically begins with the reaction of an aryl halide with piperazine, often catalyzed by a palladium catalyst in a Buchwald-Hartwig amination reaction, to form the N-arylpiperazine intermediate.[2] This is followed by the N-alkylation of the second nitrogen atom with an allyl halide to yield the final 1-allyl-4-arylpiperazine product.

A detailed experimental protocol for the N-alkylation of piperazine is provided in the "Experimental Protocols" section of this guide.

Pharmacological Activities and Therapeutic Potential

Piperazine derivatives exhibit a remarkably broad spectrum of pharmacological activities, and the introduction of an allyl group can modulate their potency, selectivity, and pharmacokinetic properties.[1] The diverse therapeutic areas where piperazine derivatives have shown promise include oncology, neuroscience, and infectious diseases.

Anticancer Activity

Arylpiperazine derivatives have garnered significant attention in cancer research due to their cytotoxic effects against various cancer cell lines.[1][3] These compounds can induce apoptosis and arrest the cell cycle at different phases, highlighting their potential as novel anticancer agents.[4] While specific data for 1-allylpiperazine derivatives is less common in the literature, the general principles of arylpiperazine cytotoxicity are applicable.

The cytotoxic or growth-inhibitory potential of these compounds is typically quantified by the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50) value.[5] A lower value indicates higher potency.

Table 1: Cytotoxicity of Representative Arylpiperazine Derivatives in Cancer Cell Lines

| Compound Class | Cancer Cell Line | IC50 / GI50 (µM) | Reference |

| Thiazolinylphenyl-piperazines | LNCaP (Prostate) | 3.67 | [1] |

| Quinoxalinyl–piperazine derivatives | Various Human Cancer Cells | 0.011 - 0.021 | [4] |

| 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine | HUH7 (Liver) | 4.64 | [6] |

| 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine | FOCUS (Liver) | 4.15 | [6] |

| 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine | HEP3B (Liver) | 1.67 | [6] |

| 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine | CAMA-1 (Breast) | 1.22 | [6] |

| 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine | T47D (Breast) | 0.31 | [6] |

Antipsychotic and Neuroleptic Activity

The piperazine scaffold is a key component of many antipsychotic drugs, which primarily exert their effects by modulating dopamine and serotonin receptors in the central nervous system.[7] Atypical antipsychotics often exhibit a multi-receptor binding profile, with notable affinity for dopamine D2 and serotonin 5-HT1A and 5-HT2A receptors.[2][8] This dual action is believed to contribute to their improved efficacy against a broader range of schizophrenia symptoms with fewer side effects.[2][9]

The potency of these compounds is typically measured by their binding affinity (Ki) to these receptors, with lower Ki values indicating higher affinity.

Table 2: Binding Affinities (Ki) of Representative Arylpiperazine Derivatives for Dopamine and Serotonin Receptors

| Compound Class | Receptor | Ki (nM) | Reference |

| 1-(Quinoliloxypropyl)-4-aryl-piperazines | 5-HT1A | <1 | [2] |

| 1-(Quinoliloxypropyl)-4-aryl-piperazines | 5-HT7 | 34 | [2] |

| N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine | 5-HT1A | 1.2 | [4] |

| N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine | 5-HT1A | 21.3 | [4] |

| Arylpiperazine Derivative (Compound 12a) | 5-HT1A | 41.5 | [10] |

| Arylpiperazine Derivative (Compound 12a) | 5-HT2A | 315 | [10] |

| Arylpiperazine Derivative (Compound 12a) | 5-HT7 | 42.5 | [10] |

| Arylpiperazine Derivative (Compound 12a) | D2 | 300 | [10] |

| Arylpiperazine Derivative (Compound 9b) | 5-HT1A | 23.9 | [10] |

| Arylpiperazine Derivative (Compound 9b) | 5-HT2A | 39.4 | [10] |

| Arylpiperazine Derivative (Compound 9b) | 5-HT7 | 45.0 | [10] |

Mechanism of Action: A Look at Signaling Pathways

The therapeutic effects of piperazine derivatives are a direct consequence of their interaction with specific molecular targets, leading to the modulation of intracellular signaling pathways. As illustrative examples, the mechanisms of two well-established piperazine-containing drugs, Naftopidil and Flunarizine, are presented.

Naftopidil Signaling in Benign Prostatic Hyperplasia (BPH)

Naftopidil is an α1-adrenergic receptor antagonist used in the management of BPH.[11] It exhibits a preference for the α1D-adrenergic receptor subtype, which is expressed in the smooth muscle of the prostate and bladder neck.[11] By blocking these receptors, Naftopidil leads to smooth muscle relaxation, alleviating urinary obstruction.[11] Furthermore, studies have shown that Naftopidil can inhibit the growth of prostate cancer cells by inducing G1 cell cycle arrest.[12] This effect is mediated by the upregulation of cell cycle inhibitors p27(kip1) and p21(cip1).[12]

Flunarizine's Multi-target Mechanism

Flunarizine is classified as a calcium channel blocker and is used in the prophylaxis of migraine and the management of vertigo.[13] Its mechanism of action is multifaceted, involving the blockade of voltage-gated calcium channels, which reduces neuronal excitability.[13][14] Additionally, Flunarizine exhibits antihistaminic properties by blocking H1 histamine receptors and possesses weak dopamine D2 receptor antagonistic activity.[13] This combination of effects contributes to its therapeutic efficacy.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of 1-allylpiperazine and its derivatives.

Protocol 1: General Synthesis of 1-Allyl-4-arylpiperazine

This protocol describes a general procedure for the N-alkylation of an N-arylpiperazine with an allyl halide.

Materials:

-

N-arylpiperazine (1.0 eq)

-

Allyl bromide (1.2 eq)

-

Potassium carbonate (K2CO3) (2.0 eq)

-

Anhydrous acetonitrile (MeCN)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the N-arylpiperazine, anhydrous acetonitrile, and potassium carbonate.

-

Stir the mixture at room temperature.

-

Slowly add allyl bromide to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield the desired 1-allyl-4-arylpiperazine.

Protocol 2: Cell Viability and Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of their viability.[11]

Materials:

-

96-well microplate

-

Cancer cell lines

-

Complete cell culture medium

-

1-Allylpiperazine derivative stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at an optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[5]

-

Compound Treatment: Treat the cells with various concentrations of the 1-allylpiperazine derivative. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).[5]

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[5]

-

MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.

-

Incubation: Incubate the plate for 1 to 4 hours at 37°C.[11]

-

Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11]

-

Absorbance Measurement: Mix to ensure complete solubilization and record the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[11]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Protocol 3: Dopamine D2 Receptor Binding Assay ([3H]-Spiperone Competition)

This protocol outlines a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for the dopamine D2 receptor.[5][13]

Materials:

-

Cell membranes expressing dopamine D2 receptors

-

[3H]-Spiperone (radioligand)

-

Unlabeled test compound (1-allylpiperazine derivative)

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Non-specific binding determinator (e.g., 10 µM haloperidol)

-

96-well microplates

-

Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.5% polyethyleneimine (PEI)

-

Cell harvester

-

Liquid scintillation counter

Procedure:

-

Assay Setup: In a 96-well plate, combine in a final volume of 200-1000 µL:

-

Total and Non-specific Binding:

-

For total binding, replace the test compound with assay buffer.

-

For non-specific binding, add a high concentration of the non-specific binding determinator.

-

-

Incubation: Incubate the plate at 25°C or 37°C for 60-120 minutes.[5]

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.[5]

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[5]

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

Conclusion

The 1-allylpiperazine scaffold represents a versatile and promising platform for the development of new therapeutic agents. Its synthetic tractability allows for the creation of diverse chemical libraries, while its inherent structural features often translate to a wide range of pharmacological activities. Although much of the current research focuses on the broader class of arylpiperazines, the unique properties of the allyl group warrant further investigation into its specific contributions to biological activity. The methodologies and data presented in this guide provide a solid foundation for researchers to explore the full potential of 1-allylpiperazine and its derivatives in the ongoing quest for novel and improved medicines.

References

- 1. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and evaluation of antidepressant-like activity of some 4-substituted 1-(2-methoxyphenyl)piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. bio-protocol.org [bio-protocol.org]

- 6. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives | MDPI [mdpi.com]

- 7. devtoolsdaily.com [devtoolsdaily.com]

- 8. Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Evaluation of Aryl Substituted Propyl Piperazines for Potential Atypical Antipsychotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. graphviz.readthedocs.io [graphviz.readthedocs.io]

- 13. bio-protocol.org [bio-protocol.org]

- 14. mdpi.com [mdpi.com]

Potential Biological Activities of 1-Allylpiperazine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Allylpiperazine, a versatile heterocyclic amine, serves as a crucial building block in the synthesis of a wide array of biologically active molecules. While specific research on the standalone biological activities of 1-allylpiperazine is limited, the broader class of piperazine derivatives has demonstrated significant therapeutic potential across various domains, including oncology, infectious diseases, neurology, and neurodegenerative disorders. This technical guide consolidates the known biological activities of piperazine derivatives, providing a predictive framework for the potential therapeutic applications of 1-allylpiperazine and its analogues. Detailed experimental protocols for evaluating these activities and insights into the underlying signaling pathways are presented to facilitate further research and drug discovery efforts in this area.

Introduction

The piperazine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs. Its unique physicochemical properties, including its ability to exist in different protonation states at physiological pH, contribute to its favorable pharmacokinetic and pharmacodynamic profiles. The introduction of an allyl group at the N1 position of the piperazine ring, yielding 1-allylpiperazine, offers a reactive handle for further chemical modifications, making it an attractive starting material for the synthesis of novel therapeutic agents. This guide explores the potential anticancer, antimicrobial, anticonvulsant, and neuroprotective activities of 1-allylpiperazine, drawing parallels from the extensive research on its derivatives.

Potential Biological Activities and Mechanisms of Action

Anticancer Activity

Piperazine derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. The proposed mechanisms often involve the modulation of key signaling pathways critical for cancer cell proliferation, survival, and apoptosis.

Signaling Pathway: PI3K/Akt/mTOR Inhibition

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth and survival and is frequently dysregulated in cancer. Several piperazine derivatives have been shown to inhibit this pathway, leading to the suppression of tumor growth. It is hypothesized that 1-allylpiperazine derivatives could also interact with key kinases in this pathway, such as Akt.

Caption: Proposed inhibition of the PI3K/Akt signaling pathway by a 1-allylpiperazine derivative.

Quantitative Data for Piperazine Derivatives (for comparison):

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Arylpiperazine Derivatives | LNCaP (Prostate) | 3.67 | [1] |

| Thiazolinylphenyl-piperazines | MCF-7 (Breast) | 14.70 - 19.47 | [1] |

| Thiazolinylphenyl-piperazines | MDA-MB231 (Breast) | 23.27 - 47.15 | [1] |

| Quinoxalinyl–piperazine Compound | Various Human Cancer Cell Lines | 0.011 - 0.021 | [1] |

| 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine | MCF7 (Breast) | 10.34 - 66.78 | [2] |

| 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine | MDA-MB468 (Breast) | 10.34 - 66.78 | [2] |

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Piperazine derivatives have demonstrated broad-spectrum activity against various bacteria and fungi. The mechanism of action is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes.

Quantitative Data for Piperazine Derivatives (for comparison):

Minimum Inhibitory Concentration (MIC) values for several piperazine derivatives are presented below to indicate the potential antimicrobial efficacy of 1-allylpiperazine-based compounds.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| N-arylpiperazine Derivatives | S. aureus, E. faecalis, Bacillus sp. | 1 - 5 | |

| Chalcone-piperazine Hybrids | Candida albicans | 2.22 | |

| N-[5-(5-nitro-2-thienyl)-1,3,4-thiadiazole-2-yl]piperazinyl quinolones | Gram-positive bacteria | 0.015 | |

| Piperazine Derivatives | Carnobacterium maltaromaticum | 6.25 | |

| Piperazine Derivatives | S. aureus | 3.1 - 25 | [3] |

| Piperazine Derivatives | MRSA | 0.5 - 8 | [4] |

Anticonvulsant Activity

Epilepsy is a neurological disorder characterized by recurrent seizures. Several piperazine derivatives have shown potent anticonvulsant activity in preclinical models. The primary mechanism is believed to be the modulation of neurotransmitter systems, particularly the enhancement of GABAergic inhibition.

Signaling Pathway: GABAA Receptor Modulation

The γ-aminobutyric acid type A (GABAA) receptor is the primary inhibitory neurotransmitter receptor in the central nervous system. Positive allosteric modulation of this receptor enhances the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability. Piperazine derivatives can act as modulators of the GABAA receptor.

Caption: Proposed positive allosteric modulation of the GABAA receptor by a 1-allylpiperazine derivative.

Quantitative Data for Piperazine Derivatives (for comparison):

The anticonvulsant activity of piperazine derivatives is often evaluated using the maximal electroshock (MES) seizure test, with the effective dose 50 (ED50) being a key parameter.

| Compound Class | Animal Model | Test | ED50 (mg/kg) | Reference |

| N-[(4-arylpiperazin-1-yl)-alkyl]-3-phenyl-pyrrolidine-2,5-diones | Rat (oral) | MES | 20.78 | [5] |

| N-[(4-arylpiperazin-1-yl)-alkyl]-3-phenyl-pyrrolidine-2,5-diones | Mouse (i.p.) | MES | 132.13 | [5] |

| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives | Mouse/Rat | MES | Active | [6] |

| 3-substituted (2,5-dioxopyrrolidin-1-yl) acetamides | Mouse | MES | 49.6 | [7] |

| 3-substituted (2,5-dioxopyrrolidin-1-yl) acetamides | Mouse | 6 Hz (32 mA) | 31.3 | [7] |

| 3-substituted (2,5-dioxopyrrolidin-1-yl) acetamides | Mouse | scPTZ | 67.4 | [7] |

Neuroprotective Activity

Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by progressive neuronal loss. Piperazine derivatives have demonstrated neuroprotective effects in various in vitro and in vivo models. The mechanisms underlying this protection are multifaceted and include the inhibition of acetylcholinesterase (AChE), reduction of oxidative stress, and modulation of signaling pathways involved in neuronal survival.

Mechanism: Acetylcholinesterase Inhibition

In Alzheimer's disease, the degradation of the neurotransmitter acetylcholine by AChE contributes to cognitive decline. Inhibition of AChE increases the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. Many piperazine-based compounds have been identified as potent AChE inhibitors.

Quantitative Data for Piperazine Derivatives (for comparison):

The inhibitory activity of piperazine derivatives against acetylcholinesterase is typically reported as the half-maximal inhibitory concentration (IC50).

| Compound Class | Enzyme | IC50 (µM) | Reference |

| 1,4-disubstituted piperazine-2,5-dione derivatives | SH-SY5Y cells (H2O2-induced) | Protective | [8] |

| Arylpiperazine serotonergic/dopaminergic ligands | SH-SY5Y cells (H2O2-induced) | Protective | [9] |

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the potential biological activities of 1-allylpiperazine and its derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of a compound on cancer cell lines.[10][11]

Caption: Workflow for the in vitro cytotoxicity MTT assay.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[12]

-

Compound Treatment: Prepare serial dilutions of the 1-allylpiperazine derivative in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound. Include vehicle-treated and untreated controls. Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[12]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using a suitable software.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[13]

Methodology:

-

Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

-

Compound Dilution: Perform two-fold serial dilutions of the 1-allylpiperazine derivative in a 96-well microtiter plate containing a suitable broth (e.g., Mueller-Hinton Broth).[13]

-

Inoculation: Inoculate each well with the standardized microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.[14] Include positive (microorganism without compound) and negative (broth only) controls.

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).[13]

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[13]

Anticonvulsant Screening (Maximal Electroshock Seizure - MES Test)

The MES test is a preclinical model for generalized tonic-clonic seizures.[15][16]

Methodology:

-

Animal Preparation: Use adult male mice or rats, acclimated to the laboratory conditions.

-

Compound Administration: Administer the 1-allylpiperazine derivative intraperitoneally (i.p.) or orally (p.o.) at various doses.

-

Electroshock Application: At the time of peak effect of the compound, deliver a maximal electroshock (e.g., 50 mA, 60 Hz, 0.2 s for mice) via corneal or ear-clip electrodes.[15]

-

Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase indicates protection.[15]

-

Data Analysis: Calculate the ED50 value, the dose that protects 50% of the animals from the tonic hindlimb extension, using probit analysis.[15]

Neuroprotection Assay (H₂O₂-induced Oxidative Stress in SH-SY5Y cells)

This assay evaluates the ability of a compound to protect neuronal cells from oxidative damage.[8][9]

Caption: Workflow for a neuroprotection assay using SH-SY5Y cells.

Methodology:

-

Cell Culture and Differentiation: Culture human neuroblastoma SH-SY5Y cells and differentiate them into a neuronal phenotype using agents like retinoic acid.

-

Pre-treatment: Pre-treat the differentiated cells with various concentrations of the 1-allylpiperazine derivative for a specified period (e.g., 24 hours).

-

Induction of Oxidative Stress: Expose the cells to a neurotoxic concentration of hydrogen peroxide (H₂O₂) for a defined duration (e.g., 24 hours).

-

Cell Viability Assessment: Determine cell viability using the MTT assay or other suitable methods.

-

Data Analysis: Calculate the percentage of neuroprotection conferred by the compound by comparing the viability of treated cells to that of cells exposed to H₂O₂ alone.

Conclusion

While direct experimental evidence for the biological activities of 1-allylpiperazine is currently limited, the extensive body of research on piperazine derivatives strongly suggests its potential as a versatile scaffold for the development of novel therapeutic agents. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers interested in exploring the anticancer, antimicrobial, anticonvulsant, and neuroprotective properties of 1-allylpiperazine and its analogues. Further investigation into the specific biological targets and mechanisms of action of 1-allylpiperazine derivatives is warranted and holds promise for the discovery of new and effective treatments for a range of human diseases.

References

- 1. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. air.unimi.it [air.unimi.it]

- 3. ijbpas.com [ijbpas.com]

- 4. ijcmas.com [ijcmas.com]

- 5. Synthesis and anticonvulsant activity of new N-[(4-arylpiperazin-1-yl)-alkyl] derivatives of 3-phenyl-pyrrolidine-2,5-dione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ruj.uj.edu.pl [ruj.uj.edu.pl]

- 8. Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 16. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

1-Allylpiperazine as a building block in organic synthesis

An In-depth Technical Guide to 1-Allylpiperazine as a Building Block in Organic Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Allylpiperazine is a versatile bifunctional organic compound that has garnered significant attention as a crucial building block in modern organic synthesis.[1] Characterized by a piperazine ring substituted with an allyl group at one of the nitrogen atoms, its unique structure offers multiple reactive sites for molecular elaboration. The piperazine moiety is a well-established pharmacophore present in numerous approved drugs, influencing physicochemical properties like solubility and basicity, which are critical for drug-like characteristics.[2] The allyl group provides a reactive handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

This combination of a privileged scaffold and a versatile functional group makes 1-allylpiperazine an invaluable intermediate in the synthesis of a wide array of biologically active molecules, including pharmaceuticals and agrochemicals.[1] Its derivatives have shown promise in diverse therapeutic areas, such as oncology, neurology, and infectious diseases.[1][3][4] This guide provides a comprehensive overview of the physicochemical properties, reactivity, and synthetic applications of 1-allylpiperazine, complete with detailed experimental protocols and data presentation.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of 1-allylpiperazine is presented below. This data is essential for its handling, storage, and use in chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₄N₂ | [5] |

| Molecular Weight | 126.20 g/mol | [5] |

| CAS Number | 13961-36-9 | [5] |

| Appearance | Liquid | [6] |

| Boiling Point | 181-182 °C | [7] |

| Density | 0.902 g/mL | [7] |

| Refractive Index (n²⁰/D) | 1.4830 | [7] |

| SMILES | C=CCN1CCNCC1 | [5] |

| InChIKey | ZWAQJGHGPPDZSF-UHFFFAOYSA-N | [5] |

| Storage | Keep in dark place, inert atmosphere, room temperature | [6][8] |

Spectroscopic data is critical for the characterization of 1-allylpiperazine and its derivatives. Representative spectral information is available in various databases and literature.[5][8][9][10]

| Spectroscopic Data | Description |

| ¹H NMR | The proton NMR spectrum typically shows signals for the allyl group protons (vinylic and allylic) and the piperazine ring protons. |

| ¹³C NMR | The carbon NMR spectrum will display distinct peaks corresponding to the sp² carbons of the allyl group and the sp³ carbons of the piperazine ring. |

| FT-IR | The infrared spectrum exhibits characteristic absorption bands for C-H, C=C (alkene), and C-N bonds.[5] |

| Mass Spectrometry | Mass spectral analysis confirms the molecular weight of the compound. |

Reactivity and Key Synthetic Transformations

The synthetic utility of 1-allylpiperazine stems from the reactivity of both the piperazine ring and the allyl group. The secondary amine of the piperazine is nucleophilic, while the allyl group can participate in various addition and transition-metal-catalyzed reactions.

Caption: Key reaction pathways for the 1-allylpiperazine building block.

N-Alkylation and N-Arylation

The secondary amine (N-4 position) of the piperazine ring is nucleophilic and readily undergoes alkylation or arylation reactions with suitable electrophiles. This is one of the most common strategies for elaborating the 1-allylpiperazine core.

-

Direct Alkylation: Reaction with alkyl halides (e.g., bromides, iodides) in the presence of a base like potassium carbonate (K₂CO₃) is a straightforward method.[11] To achieve selective mono-alkylation and avoid di-alkylation byproducts, one can use an excess of piperazine relative to the alkylating agent or employ a mono-protected piperazine derivative.[11][12]

-

Reductive Amination: A one-pot reaction with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride (STAB) provides an efficient route to N-alkylated products.[11][13]

-

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the formation of N-aryl bonds, connecting the piperazine nitrogen to an aromatic ring system.

Michael Addition

The term Michael addition refers to the 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[14][15] In the context of 1-allylpiperazine, the piperazine nitrogen can act as a nucleophilic donor in aza-Michael additions to activated alkenes.[16] This reaction is a powerful tool for forming C-N bonds and constructing more complex nitrogen-containing heterocycles. Weak bases are often sufficient to promote the nucleophilic addition.[17]

Caption: General workflow for an aza-Michael addition using 1-allylpiperazine.

Transition Metal-Catalyzed Cross-Coupling

The allyl group's double bond is a versatile functional handle for various transition metal-catalyzed cross-coupling reactions, which are fundamental for constructing C-C and C-heteroatom bonds.[18][19]

-

Allyl-Allyl Cross-Coupling: This reaction allows for the direct construction of 1,5-diene skeletons, which are prevalent in many natural products.[20] Catalysts derived from palladium, nickel, or copper are commonly used.[20]

-

Heck Reaction: The palladium-catalyzed reaction of the allyl group with an aryl or vinyl halide can be used to form a new C-C bond, extending the carbon framework.

-

Other Couplings: The allyl group can also participate in other transformations such as allylic substitution reactions, providing a route to introduce a wide range of nucleophiles at the allylic position.

Applications in the Synthesis of Biologically Active Molecules

1-Allylpiperazine is a key intermediate in the development of novel therapeutic agents.[1] The piperazine scaffold is a cornerstone in medicinal chemistry, and its derivatives exhibit a wide spectrum of biological activities.[4][21]

| Derivative Class / Compound | Biological Activity / Application | Reference |

| Arylpiperazines | Anticancer, anti-proliferative, antipsychotic, antihistamine | [3][4][21] |

| Tetrazole-containing derivatives | Potential antimicrobial agents | [22] |

| Xanthine-containing derivatives | Antioxidant activity | [10] |

| Benzodioxan-arylpiperazines | α₁-adrenoceptor antagonists | [23] |

| CXCR4 Antagonists | Potential for HIV treatment and cancer therapy | [13] |

| Serotonin/Dopamine Ligands | Treatment of CNS disorders like psychosis or autism | [24] |

The incorporation of the 1-allylpiperazine moiety can enhance the pharmacokinetic properties of a molecule and allow for interaction with specific biological targets, particularly in the central nervous system.[1][24]

Caption: Logical flow from 1-allylpiperazine to bioactive hit compounds.

Detailed Experimental Protocols

The following protocols provide detailed methodologies for key synthetic transformations involving 1-allylpiperazine.

Protocol 1: N-Alkylation - Synthesis of 2-(4-allylpiperazin-1-yl)-1-(1-phenyl-1H-tetrazol-5-yl)ethanone

This procedure is adapted from the synthesis of novel tetrazole derivatives with potential antimicrobial activity.[22]

Reaction Scheme: 1-(1-phenyl-1H-tetrazol-5-yl)-2-(piperazin-1-yl)ethanone + Allyl Bromide → 2-(4-allylpiperazin-1-yl)-1-(1-phenyl-1H-tetrazol-5-yl)ethanone

Materials:

-

1-(1-phenyl-1H-tetrazol-5-yl)-2-(piperazin-1-yl)ethanone (1.0 eq)

-

Allyl bromide (1.1 eq)

-

Triethylamine (TEA) (1.5 eq)

-

Acetonitrile (MeCN), anhydrous

-

Round-bottom flask

-

Magnetic stirrer

-

Nitrogen atmosphere setup

Procedure:

-

To a dry round-bottom flask under a nitrogen atmosphere, add 1-(1-phenyl-1H-tetrazol-5-yl)-2-(piperazin-1-yl)ethanone (1.0 eq) and anhydrous acetonitrile (approx. 10 mL per gram of starting material).

-

Stir the mixture to dissolve the starting material.

-

Add triethylamine (1.5 eq) to the solution, followed by the dropwise addition of allyl bromide (1.1 eq).

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 5-6 hours).

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 25 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (60-120 mesh) using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure product.[22]

Expected Yield: High to excellent yields are reported for this type of transformation.[22]

Protocol 2: Synthesis of a Protected Intermediate - tert-Butyl 4-allylpiperazine-1-carboxylate

This protocol describes the synthesis of a mono-Boc-protected 1-allylpiperazine, a valuable intermediate where one nitrogen is protected, allowing for selective reaction at the other nitrogen. This procedure is adapted from White Rose eTheses Online.[25]

Reaction Scheme: N-Boc-piperazine + Allyl Bromide → tert-Butyl 4-allylpiperazine-1-carboxylate

Materials:

-

N-Boc-piperazine (1.0 eq)

-

Allyl bromide (1.1 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Acetone, anhydrous

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Argon or Nitrogen atmosphere setup

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add N-Boc-piperazine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Add anhydrous acetone (approx. 12 mL per gram of N-Boc-piperazine) to the flask under an inert atmosphere (Argon).

-

Stir the resulting suspension at room temperature.

-

Add allyl bromide (1.1 eq) dropwise to the stirred suspension.

-

Heat the reaction mixture to reflux and maintain for 16 hours.

-

After allowing the mixture to cool to room temperature, filter off the inorganic salts and wash the filter cake with acetone.

-

Combine the filtrate and washings and concentrate under reduced pressure to afford the crude product.

-

The product can be purified further by column chromatography if necessary, though often the crude product is of sufficient purity for subsequent steps.[25]

Conclusion

1-Allylpiperazine stands out as a highly valuable and versatile building block for organic synthesis. Its dual reactivity, stemming from the nucleophilic piperazine ring and the adaptable allyl group, provides chemists with a powerful platform for constructing complex molecular architectures. Its widespread use in the synthesis of pharmaceuticals highlights its importance in drug discovery and development, enabling the creation of novel compounds with diverse biological activities. The synthetic protocols and data presented in this guide underscore the practical utility of 1-allylpiperazine for researchers and scientists in the chemical and pharmaceutical industries.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-Allylpiperazine | C7H14N2 | CID 806422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Allylpiperazine | 13961-36-9 [sigmaaldrich.com]

- 7. 1-ALLYLPIPERAZINE | 13961-36-9 [chemicalbook.com]

- 8. 13961-36-9|1-Allylpiperazine|BLD Pharm [bldpharm.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and antioxidant activity of some 1-aryl/aralkyl piperazine derivatives with xanthine moiety at N4 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. organicreactions.org [organicreactions.org]

- 16. The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. sctunisie.org [sctunisie.org]

- 18. Transition Metal-Catalyzed Couplings | Thermo Fisher Scientific - US [thermofisher.com]

- 19. youtube.com [youtube.com]

- 20. Recent development of allyl–allyl cross-coupling and its application in natural product synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 21. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 22. researchgate.net [researchgate.net]

- 23. Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

The Genesis of a Versatile Building Block: A Technical Guide to 1-Allylpiperazine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Allylpiperazine (CAS: 13961-36-9), a mono-substituted piperazine derivative, has emerged as a crucial and versatile intermediate in the landscape of organic synthesis and medicinal chemistry. While the specific historical moment of its initial synthesis is not prominently documented, its existence is a direct consequence of the broader development of synthetic methodologies for N-alkylation of piperazines, a class of compounds of immense pharmacological importance. This technical guide delves into the history, synthesis, physicochemical properties, and spectroscopic characterization of 1-Allylpiperazine. It provides detailed experimental protocols for its preparation and summarizes its critical role as a precursor in the development of a wide array of biologically active molecules, from antimicrobial agents to potential anticancer therapeutics.

Discovery and History: From General Methods to a Specific Intermediate